Cerium(III)-2,4-pentanedionate hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

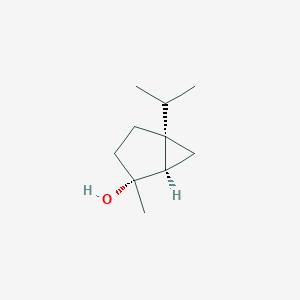

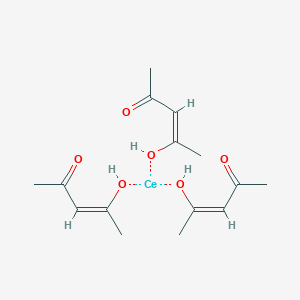

Cerium(III)-2,4-pentanedionate hydrate, also known as cerium(III) acetylacetonate hydrate, is a coordination compound where cerium is bonded to three 2,4-pentanedionate ligands and water molecules. This compound is widely used in various fields due to its unique chemical properties and reactivity.

Applications De Recherche Scientifique

Cerium(III)-2,4-pentanedionate hydrate has numerous applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of cerium oxide nanoparticles, which are important in catalysis and materials science.

Biology: Employed in the preparation of cerium-based compounds for biological studies, including antioxidant and enzyme-mimetic activities.

Medicine: Investigated for its potential use in medical applications, such as drug delivery systems and imaging agents.

Industry: Utilized in the production of high-performance materials, including ceramics and coatings.

Safety and Hazards

Cerium(III)-2,4-pentanedionate hydrate can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects . Therefore, it should be handled with care, avoiding contact with skin and eyes, and not be released into the environment .

Orientations Futures

Mécanisme D'action

Target of Action

Cerium(III)-2,4-pentanedionate hydrate, also known as cerium;(Z)-4-hydroxypent-3-en-2-one, primarily targets reactive oxygen species (ROS) . It is known to interact with these molecules, which play a crucial role in various biological processes, including cell signaling and homeostasis .

Mode of Action

The compound acts as a nanozyme , mimicking the activity of endogenous antioxidant enzymes . It effectively scavenges excessive ROS, thereby mitigating oxidative stress . This interaction with ROS and the resulting changes contribute to its wide range of applications, particularly in the field of electrochemical sensing .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the reduction of ROS . By scavenging these molecules, the compound can alleviate oxidative stress, which is associated with various pathological conditions . The downstream effects of this action include enhanced cell viability and reduced apoptosis .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it may have good bioavailability

Result of Action

The action of this compound results in enhanced cell viability and reduced apoptosis . For instance, in human pluripotent stem cells (hPSCs) and their cardiomyocyte derivatives (hPSC-CMs), the compound has been shown to alleviate excessive ROS-induced oxidative stress, thereby protecting the cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound demonstrates reliable nanosafety and biocompatibility within a broad range of concentrations . .

Analyse Biochimique

Cellular Effects

The effects of Cerium(III)-2,4-pentanedionate hydrate on cells and cellular processes are complex and multifaceted. It has been found to exhibit protective effects on cell viability by alleviating excessive reactive oxygen species (ROS)-induced oxidative stress

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Some studies have shown protective effects at low concentrations

Transport and Distribution

It is known to be highly soluble in water, alcohol, and acetone , suggesting it could be widely distributed within cells and tissues.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cerium(III)-2,4-pentanedionate hydrate can be synthesized by reacting cerium(III) nitrate hexahydrate with 2,4-pentanedione in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium and involves the formation of a cerium(III) complex with the 2,4-pentanedionate ligands. The reaction mixture is then allowed to crystallize, and the resulting crystals are collected and dried.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar methods as described above. The process may be optimized for higher yields and purity by controlling the reaction temperature, pH, and concentration of reactants. The final product is typically purified through recrystallization or other separation techniques.

Analyse Des Réactions Chimiques

Types of Reactions: Cerium(III)-2,4-pentanedionate hydrate undergoes various chemical reactions, including:

Oxidation: Cerium(III) can be oxidized to cerium(IV) using oxidizing agents such as hydrogen peroxide.

Reduction: Cerium(IV) can be reduced back to cerium(III) using reducing agents like sodium borohydride.

Substitution: The 2,4-pentanedionate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic or basic aqueous media.

Reduction: Sodium borohydride in an aqueous or alcoholic medium.

Substitution: Various ligands such as phosphines or amines in organic solvents.

Major Products Formed:

Oxidation: Cerium(IV) complexes.

Reduction: Cerium(III) complexes.

Substitution: New cerium complexes with different ligands.

Comparaison Avec Des Composés Similaires

Cerium(III) chloride hydrate: Another cerium(III) compound with different ligands.

Cerium(III) nitrate hydrate: A cerium(III) compound used in similar applications but with nitrate ligands.

Cerium(III) acetate hydrate: A cerium(III) compound with acetate ligands.

Uniqueness: Cerium(III)-2,4-pentanedionate hydrate is unique due to its specific ligand structure, which provides distinct reactivity and stability compared to other cerium(III) compounds. The 2,4-pentanedionate ligands offer a chelating effect, enhancing the compound’s stability and making it suitable for various applications in research and industry.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Cerium(III)-2,4-pentanedionate hydrate involves the reaction of cerium nitrate hexahydrate with 2,4-pentanedione in the presence of a solvent and a reducing agent.", "Starting Materials": [ "Cerium nitrate hexahydrate", "2,4-pentanedione", "Solvent (e.g. ethanol)", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Dissolve cerium nitrate hexahydrate in the solvent to form a solution.", "Add 2,4-pentanedione to the solution and stir for a few minutes.", "Add the reducing agent slowly to the solution while stirring continuously.", "Heat the mixture to reflux for several hours.", "Cool the mixture and filter the resulting solid.", "Wash the solid with the solvent and dry it under vacuum to obtain Cerium(III)-2,4-pentanedionate hydrate." ] } | |

Numéro CAS |

15653-01-7 |

Formule moléculaire |

C15H24CeO6 |

Poids moléculaire |

440.46 g/mol |

Nom IUPAC |

cerium;4-hydroxypent-3-en-2-one |

InChI |

InChI=1S/3C5H8O2.Ce/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3; |

Clé InChI |

RPYNZIXQCIBSMG-UHFFFAOYSA-N |

SMILES isomérique |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ce+3] |

SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ce] |

SMILES canonique |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ce] |

| 15653-01-7 | |

Description physique |

Tan powder; [Strem Chemicals MSDS] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (E)-5-[3-[2-(3,3-dimethyloxiran-2-yl)ethyl]-3-methyloxiran-2-yl]-3-methylpent-2-enoate](/img/structure/B106164.png)